molecular formula C23H28N4O3 B5151130 1-[5-[3-(4-Methoxyanilino)piperidine-1-carbonyl]-2-methylphenyl]imidazolidin-2-one

1-[5-[3-(4-Methoxyanilino)piperidine-1-carbonyl]-2-methylphenyl]imidazolidin-2-one

Cat. No.: B5151130
M. Wt: 408.5 g/mol
InChI Key: YYOHLWYKAQQUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-[3-(4-Methoxyanilino)piperidine-1-carbonyl]-2-methylphenyl]imidazolidin-2-one is a complex organic compound that features a piperidine ring, an imidazolidinone ring, and a methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[3-(4-Methoxyanilino)piperidine-1-carbonyl]-2-methylphenyl]imidazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the methoxyaniline group, and finally the formation of the imidazolidinone ring. Key steps include:

    Formation of the Piperidine Derivative: This can be achieved through cyclization

Properties

IUPAC Name

1-[5-[3-(4-methoxyanilino)piperidine-1-carbonyl]-2-methylphenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-16-5-6-17(14-21(16)27-13-11-24-23(27)29)22(28)26-12-3-4-19(15-26)25-18-7-9-20(30-2)10-8-18/h5-10,14,19,25H,3-4,11-13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOHLWYKAQQUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)OC)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.